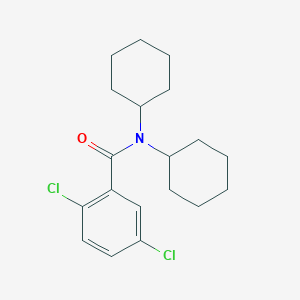

2,5-dichloro-N,N-dicyclohexylbenzamide

説明

2,5-Dichloro-N,N-dicyclohexylbenzamide is a benzamide derivative characterized by two chlorine atoms at the 2- and 5-positions of the benzene ring and two cyclohexyl groups attached to the amide nitrogen.

特性

分子式 |

C19H25Cl2NO |

|---|---|

分子量 |

354.3 g/mol |

IUPAC名 |

2,5-dichloro-N,N-dicyclohexylbenzamide |

InChI |

InChI=1S/C19H25Cl2NO/c20-14-11-12-18(21)17(13-14)19(23)22(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h11-13,15-16H,1-10H2 |

InChIキー |

HPJGVQKEXWDTHT-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=C(C=CC(=C3)Cl)Cl |

正規SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=C(C=CC(=C3)Cl)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Regioselectivity

The position of chlorine atoms on the benzene ring significantly influences reactivity. For example:

- 3,5-Dichloro-N-ethylbenzamide () undergoes metalation reactions with sec-butyllithium, where the steric bulk of the N-ethyl group directs regioselectivity. In contrast, the 2,5-dichloro substitution in the target compound may alter reaction pathways due to proximity effects between substituents.

N-Substituent Steric and Electronic Effects

The amide nitrogen’s substituents critically impact steric hindrance and electronic properties:

- 3,5-Dichloro-N,N-diethylbenzamide () exhibits lower steric hindrance than the target compound due to smaller ethyl groups. Cyclohexyl substituents in 2,5-dichloro-N,N-dicyclohexylbenzamide create a more rigid, bulky environment, likely slowing reaction kinetics (e.g., electrophilic additions or nucleophilic displacements) .

- N-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide () features hydroxyl groups, which introduce hydrogen bonding capabilities absent in the target compound. This difference may affect solubility and biological activity, as polar hydroxyl groups enhance aqueous solubility compared to lipophilic cyclohexyl groups .

Physical and Chemical Properties

While direct data for the target compound are scarce, comparisons can be inferred:

- In contrast, the cyclohexyl groups in 2,5-dichloro-N,N-dicyclohexylbenzamide likely reduce water solubility but improve lipid membrane permeability .

- N-(2,5-dichlorophenyl)-3-[(diphenylacetyl)amino]-4-methoxybenzamide () has a molecular weight of 505.39 g/mol, significantly higher than the target compound due to the diphenylacetyl group. This highlights how bulky substituents increase molecular weight and may complicate synthetic purification steps .

Table 1: Structural and Functional Group Comparisons

| Compound Name | Chlorine Positions | N-Substituents | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2,5-Dichloro-N,N-dicyclohexylbenzamide | 2,5 | Dicyclohexyl | Amide | ~366.3 (estimated) |

| 3,5-Dichloro-N-ethylbenzamide | 3,5 | Ethyl | Amide | ~218.1 |

| N-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide | 3,5 | Hydroxyphenyl | Amide, Hydroxyl | ~296.1 |

| 4-Amino-3,5-dichloro-N-hydroxybenzenecarboximidamide | 3,5 | Hydroxy | Amidoxime, Amino | ~221.0 |

| N-(2,5-dichlorophenyl)-...methoxybenzamide | 2,5 | Diphenylacetyl, Methoxy | Amide, Methoxy | 505.39 |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。